[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.3599 . This compound features a sulfonyl group attached to a butoxyphenyl ring and a prop-2-enylamine moiety, making it an interesting subject for various chemical reactions and applications.
Mechanism of Action
Target of Action
N-allyl-4-butoxybenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . Sulfonamides, such as this compound, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . .
Mode of Action
Sulfonamides generally work by inhibiting the function of their target enzymes, disrupting essential biochemical processes in the cells .
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption can lead to a halt in bacterial growth and replication.
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are primarily excreted in the urine, often in their unchanged form .
Result of Action
Sulfonamides, in general, can lead to the death of bacteria by inhibiting essential biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxyphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 4-butoxybenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The prop-2-enylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted products.
Scientific Research Applications
[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bis(3-allyl-4-hydroxyphenyl)sulfone: Similar in structure but with hydroxyl groups instead of butoxy groups.
4,4’-Sulfonylbis(2-allylphenol): Contains allyl groups instead of prop-2-enylamine.
Properties
IUPAC Name |
4-butoxy-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-3-5-11-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2/h4,6-9,14H,2-3,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGQPOMLZHFJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.